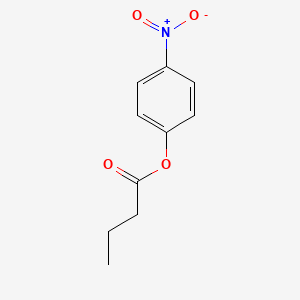
4-硝基苯丁酸酯
描述
丁酸4-硝基苯酯是一种有机化合物,分子式为C10H11NO4。它是由丁酸和4-硝基苯酚形成的酯类化合物。这种化合物通常用作酶促测定中的底物,用于测定酯酶和脂肪酶的活性。这些酶水解丁酸4-硝基苯酯会释放出4-硝基酚酸盐,可以在415 nm处进行分光光度分析 .
科学研究应用
作用机制
丁酸4-硝基苯酯的作用机制涉及其被酯酶和脂肪酶水解。酶催化酯键的断裂,导致形成 4-硝基苯酚和丁酸。催化过程涉及形成酶-底物复合物,然后亲核进攻酯键的羰基碳。这导致产物的释放和活性酶的再生 .
生化分析
Biochemical Properties
4-Nitrophenyl butyrate plays a significant role in biochemical reactions as a substrate for esterase and lipase enzymes. These enzymes hydrolyze 4-Nitrophenyl butyrate, releasing the chromophore 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This reaction is crucial for studying enzyme kinetics and activity. The interaction between 4-Nitrophenyl butyrate and these enzymes is specific, with the ester bond being the primary site of enzymatic action .
Cellular Effects
4-Nitrophenyl butyrate influences various cellular processes by serving as a substrate for esterase and lipase enzymes. In cells, the hydrolysis of 4-Nitrophenyl butyrate can be used to measure esterase activity, which is essential for understanding cellular metabolism and enzyme function . This compound can affect cell signaling pathways and gene expression by modulating enzyme activity, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl butyrate involves its hydrolysis by esterase and lipase enzymes. These enzymes bind to the ester bond of 4-Nitrophenyl butyrate, cleaving it to release 4-nitrophenolate . This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. The binding interactions between 4-Nitrophenyl butyrate and the enzymes are specific and involve the active site of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl butyrate can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Long-term studies have shown that the hydrolysis of 4-Nitrophenyl butyrate by esterase and lipase enzymes can lead to changes in cellular function and enzyme activity over time . These temporal effects are essential for understanding the long-term impact of 4-Nitrophenyl butyrate on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl butyrate vary with different dosages in animal models. At low doses, the compound can effectively measure esterase and lipase activity without causing significant adverse effects . At high doses, 4-Nitrophenyl butyrate may exhibit toxic effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the safe and effective use of 4-Nitrophenyl butyrate in biochemical assays.
Metabolic Pathways
4-Nitrophenyl butyrate is involved in metabolic pathways related to esterase and lipase activity. The hydrolysis of 4-Nitrophenyl butyrate by these enzymes releases 4-nitrophenolate, which can be further metabolized by cellular processes . This compound interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl butyrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the localization and accumulation of 4-Nitrophenyl butyrate, affecting its activity and function . Understanding the transport and distribution of 4-Nitrophenyl butyrate is essential for studying its biochemical properties and effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-Nitrophenyl butyrate is influenced by targeting signals and post-translational modifications. These factors direct 4-Nitrophenyl butyrate to specific compartments or organelles within the cell, affecting its activity and function . The localization of 4-Nitrophenyl butyrate is crucial for understanding its role in cellular processes and enzyme activity.
准备方法
合成路线和反应条件
丁酸4-硝基苯酯可以通过丁酸与4-硝基苯酚的酯化反应合成。反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC),以促进酯键的形成。反应在无水条件下进行,以防止酯产物的水解。
工业生产方法
在工业生产中,丁酸4-硝基苯酯的生产可能涉及连续流动工艺,以确保高产率和纯度。使用催化剂和优化的反应条件可以提高酯化过程的效率。然后通过蒸馏或重结晶等技术纯化产物,以获得所需的化合物。
化学反应分析
反应类型
丁酸4-硝基苯酯主要经历由酯酶和脂肪酶催化的水解反应。水解反应导致形成4-硝基苯酚和丁酸。这种反应通常用于生化测定中以测定酶活性。
常见试剂和条件
水解: 丁酸4-硝基苯酯的水解通常在特定 pH 值的水性缓冲溶液中进行,通常使用 pH 值为 7.5 的 Tris-HCl 缓冲液.
催化剂: 酯酶和脂肪酶等酶用作水解反应的催化剂。
主要产物
丁酸4-硝基苯酯水解形成的主要产物是4-硝基苯酚和丁酸。由于 4-硝基苯酚在 415 nm 处具有特征吸收,因此可以分光光度法监测其释放 .
相似化合物的比较
类似化合物
4-硝基苯酚乙酸酯: 与丁酸4-硝基苯酯类似,这种化合物用作酶测定中的底物,用于测定酯酶活性。
棕榈酸4-硝基苯酯: 这种化合物用于研究脂肪酶活性,并水解为4-硝基苯酚和棕榈酸。
丙酸4-硝基苯酯: 另一种用于生化测定以研究酶动力学和机理的酯类化合物。
独特性
丁酸4-硝基苯酯的独特性在于其在测定酯酶和脂肪酶活性方面的具体应用。其水解会释放出 4-硝基苯酚,可以轻松地用分光光度法检测到,使其成为生化研究中宝贵的工具 .
属性
IUPAC Name |
(4-nitrophenyl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUMIQZEUTAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180955 | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11202 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2635-84-9 | |
| Record name | p-Nitrophenyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



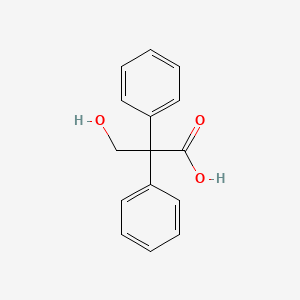
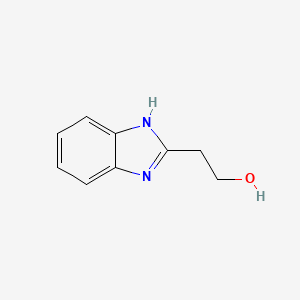
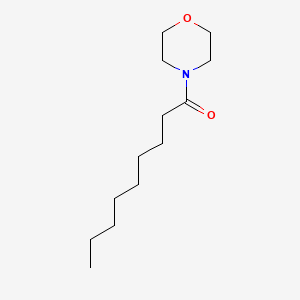
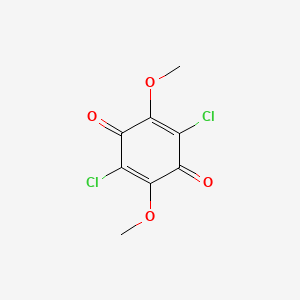

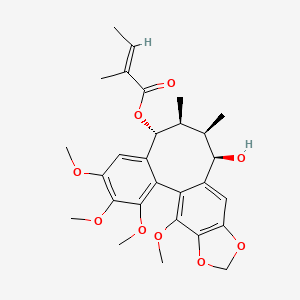

![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
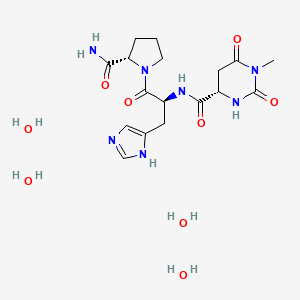
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
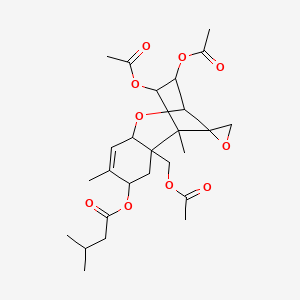
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)
![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)
